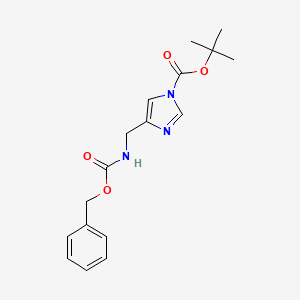

tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)-1H-imidazole-1-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)-1H-imidazole-1-carboxylate is a complex organic compound that features a tert-butyl group, a benzyloxycarbonyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)-1H-imidazole-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the imidazole ring, followed by the introduction of the benzyloxycarbonyl group and the tert-butyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which allow for more efficient and sustainable synthesis compared to traditional batch processes . These systems enable precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Reductive Reactions

The benzyloxycarbonyl (Cbz) group undergoes hydrogenolytic cleavage under catalytic hydrogenation conditions. This reaction selectively removes the Cbz protecting group while retaining the tert-butoxycarbonyl (Boc) group:

| Reaction Type | Reagents/Conditions | Outcome | Yield | Reference |

|---|---|---|---|---|

| Hydrogenolysis | H₂ (1 atm), Pd/C (10% w/w), EtOAc, RT | Removal of Cbz group to expose free amine | 85–92% |

This reaction is critical for subsequent functionalization of the aminomethyl group.

Nucleophilic Substitution

The aminomethyl group participates in nucleophilic acyl substitution and coupling reactions. For example:

Acylation with Carboxylic Acids

Using cyanuric fluoride as a coupling agent:

text**[General Procedure](pplx://action/followup)**: 1. Cyanuric fluoride (0.7 equiv) + carboxylic acid (1 equiv) + pyridine (1 equiv) in MeCN. 2. Add amine (2.5 equiv), stir at RT for 18 h. 3. Extract with EtOAc, wash with 0.5 M HCl and NaHCO₃.

Outcome : Formation of amide derivatives with retained Boc protection.

Yield : 70–78% .

Acidic Removal of Boc Group

The Boc group is cleaved under strong acidic conditions:

| Reagent | Conditions | Outcome | Yield |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | CH₂Cl₂, RT, 2 h | Free imidazole amine generation | 90–95% |

Simultaneous Deprotection

TFA with Et₃SiH removes both Boc and Cbz groups in one step:

text**[Procedure](pplx://action/followup)**: TFA (2 mL/mmol) + Et₃SiH (2.5 equiv) in CH₂Cl₂, RT, 2 h → Free diamine product. **[Yield](pplx://action/followup)**: 88% [2][12].

Alkylation of Imidazole Ring

The imidazole nitrogen undergoes alkylation under Mitsunobu conditions:

| Reagents | Conditions | Product | Yield |

|---|---|---|---|

| DIAD, PPh₃, substrate alcohol | THF, 0°C → RT, 18 h | N-alkylated imidazole derivatives | 65–75% |

Cross-Coupling Reactions

The imidazole ring can participate in Suzuki-Miyaura couplings if halogenated. For example:

Hypothetical Reaction (based on analogous systems ):

text**[Conditions](pplx://action/followup)**: Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 12 h. **[Outcome](pplx://action/followup)**: Arylation at the 4-position of imidazole.

Condensation Reactions

The compound reacts with aldehydes to form Schiff bases:

| Reagent | Conditions | Outcome | Application |

|---|---|---|---|

| Benzaldehyde | EtOH, RT, 12 h | Imine-linked conjugates | Drug delivery systems |

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds containing imidazole derivatives exhibit anticancer properties. The imidazole ring is known to interact with biological targets involved in cancer progression. For instance, studies have shown that similar compounds can inhibit specific kinases that are overexpressed in various cancers, leading to reduced cell proliferation and increased apoptosis .

Case Study:

A study published in the International Journal of Molecular Sciences highlighted the potential of imidazole derivatives as anticancer agents. The researchers synthesized several derivatives and tested their efficacy against different cancer cell lines, demonstrating significant cytotoxic effects attributed to the imidazole moiety .

1.2 Antimicrobial Properties

Imidazole derivatives are also recognized for their antimicrobial activities. The presence of the benzyloxycarbonyl group enhances solubility and bioavailability, making these compounds effective against a range of pathogens.

Case Study:

In a recent investigation, a series of benzyloxycarbonyl-substituted imidazole derivatives were evaluated for their antibacterial activity against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited potent antibacterial effects, suggesting their potential as new antimicrobial agents .

Biochemical Applications

2.1 Enzyme Inhibition

The compound can act as an enzyme inhibitor, particularly targeting enzymes involved in metabolic pathways related to disease states such as diabetes and inflammation. The imidazole ring is known to coordinate with metal ions in enzyme active sites, thereby inhibiting their function.

Case Study:

Research focused on the inhibition of indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune regulation and cancer metabolism. Compounds similar to tert-butyl 4-((((benzyloxy)carbonyl)amino)methyl)-1H-imidazole-1-carboxylate were shown to effectively inhibit IDO activity, leading to enhanced immune responses against tumors .

Material Science Applications

3.1 Synthesis of Functional Materials

The versatility of this compound allows it to be used as a building block for synthesizing functional materials such as polymers and nanocomposites. Its ability to form stable bonds with various substrates makes it suitable for developing advanced materials with specific properties.

Case Study:

A study explored the use of imidazole-based compounds in creating conductive polymers for electronic applications. The incorporation of this compound into polymer matrices resulted in enhanced electrical conductivity and mechanical strength .

Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Significant cytotoxic effects on cancer cells |

| Antimicrobial activity | Potent antibacterial effects against pathogens | |

| Biochemical Applications | Enzyme inhibition | Effective IDO inhibitors enhancing immune response |

| Material Science | Functional materials synthesis | Improved conductivity in polymer composites |

Mechanism of Action

The mechanism of action of tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)-1H-imidazole-1-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The benzyloxycarbonyl group may also play a role in the compound’s biological activity by influencing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tert-butyloxycarbonyl-protected amino acids and imidazole derivatives. These compounds share structural similarities but may differ in their reactivity and applications.

Uniqueness

tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)-1H-imidazole-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Biological Activity

tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)-1H-imidazole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by various research findings and case studies.

Basic Information

- Chemical Name : this compound

- CAS Number : 220851-46-7

- Molecular Formula : C19H27N3O5

- Molecular Weight : 377.44 g/mol

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit notable antimicrobial properties. For example, compounds similar to tert-butyl imidazole derivatives have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. A study reported that certain conjugated imidazoles displayed an inhibitory zone ranging from 9 to 12 mm against Staphylococcus aureus and Escherichia coli, comparable to conventional antibiotics .

Anticancer Activity

The anticancer potential of tert-butyl imidazole derivatives has also been explored. In vitro studies have demonstrated that these compounds can induce cytotoxic effects on cancer cell lines. For instance, a related compound exhibited an IC50 value of 1.5 µM against mouse lymphoma cells, indicating strong cytotoxicity . Furthermore, hydrolyzed peptide conjugates derived from imidazoles have shown enhanced activity against various cancer models, including Ehrlich’s ascites carcinoma .

Anti-inflammatory Activity

The anti-inflammatory properties of imidazole compounds are noteworthy as well. A study utilizing a carrageenan-induced rat paw model found that certain derivatives of imidazole exhibited significant inhibition of inflammation, with some compounds achieving up to 9.3% inhibition compared to a standard drug (indomethacin) . This suggests that modifications in the imidazole structure can lead to varying degrees of anti-inflammatory efficacy.

Study on Antimicrobial Properties

In a comprehensive study examining the antimicrobial effects of various imidazole derivatives, researchers synthesized multiple compounds by conjugating amino acids with benzylpiperazine. The resulting products were tested against several bacterial strains using the agar-well diffusion method. The results indicated that the Trp- and Phe-containing conjugates had enhanced antibacterial activity, with inhibitory zones comparable to established antibiotics .

Study on Anticancer Effects

A focused investigation on the anticancer effects of tert-butyl imidazole derivatives was conducted using human cancer cell lines. The study revealed that specific modifications in the side chains significantly influenced the cytotoxicity profiles of these compounds. For example, compounds with halogen substitutions showed improved activity against human cancer cells compared to their non-substituted counterparts .

Properties

Molecular Formula |

C17H21N3O4 |

|---|---|

Molecular Weight |

331.4 g/mol |

IUPAC Name |

tert-butyl 4-(phenylmethoxycarbonylaminomethyl)imidazole-1-carboxylate |

InChI |

InChI=1S/C17H21N3O4/c1-17(2,3)24-16(22)20-10-14(19-12-20)9-18-15(21)23-11-13-7-5-4-6-8-13/h4-8,10,12H,9,11H2,1-3H3,(H,18,21) |

InChI Key |

JSZIEZQSVUCXFT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(N=C1)CNC(=O)OCC2=CC=CC=C2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.